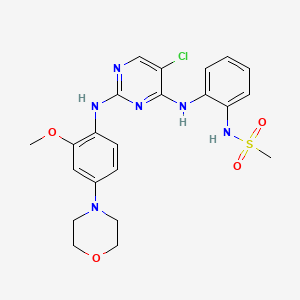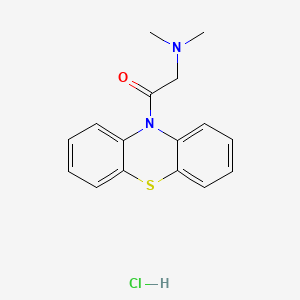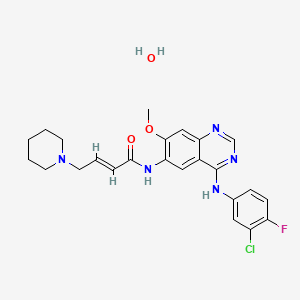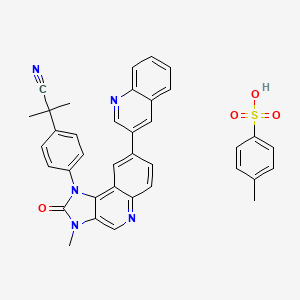
DC661
概要
説明
DC661は、オートファジーの過程において重要な役割を果たすパルミトイルタンパク質チオエステラーゼ1(PPT1)の強力な阻害剤です。それは抗リソソーム剤として作用し、有意な抗がん活性を示しています。 この化合物は、リソソームの脱酸性化とオートファジーの阻害に特に有効であり、がん研究において貴重なツールとなっています .
科学的研究の応用
DC661 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is used to study the inhibition of autophagy and its effects on tumor growth. .
Drug Development: The compound is being explored for its potential in developing new cancer treatments, particularly in combination with other autophagy inhibitors.
Biological Studies: This compound is used to investigate the role of PPT1 in various cellular processes, including protein palmitoylation and depalmitoylation.
作用機序
DC661は、タンパク質の脱パルミトイル化に関与する酵素であるPPT1の活性を阻害することで効果を発揮します。この阻害により、リソソームの脱酸性化と、がん細胞におけるオートファジー小胞の蓄積が起こります。 酸性媒体においても活性を維持できることが、がん細胞を標的にする上で特に有効となっています .
生化学分析
Biochemical Properties
DC661 binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM . It has been found to inhibit autophagic flux and induce apoptosis in B-RAF mutant melanoma cell lines .
Cellular Effects
This compound has been shown to have an inhibitory effect on the growth of hepatocellular carcinoma (HCC) cell lines MHCC-97H and HuH7 . It induces lysosomal lipid peroxidation and immunogenic cell death, marked by cell surface expression of calreticulin .
Molecular Mechanism
This compound is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ) . It binds to and inhibits PPT1 activity, but only this compound maintains activity in acidic media . This suggests that this compound exerts its effects at the molecular level by binding to PPT1 and inhibiting its activity, particularly in acidic environments.
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in a significant reduction in tumor volume and almost complete suppression of daily tumor growth rate
Metabolic Pathways
This compound is known to inhibit PPT1, a key enzyme involved in the process of autophagy . Autophagy is a metabolic pathway that involves the degradation and recycling of cellular components. By inhibiting PPT1, this compound disrupts this pathway and affects the metabolism of the cell.
Transport and Distribution
It is known that this compound is capable of deacidifying the lysosome , suggesting that it may be transported to and concentrated within the lysosome.
Subcellular Localization
This compound is known to localize to the lysosome, where it exerts its effects by deacidifying the lysosome and inhibiting autophagy . This suggests that this compound may be directed to the lysosome by specific targeting signals or post-translational modifications.
準備方法
合成経路と反応条件
DC661の合成には、二量体クロロキン誘導体の官能化が含まれます。 This compound戦争団がベンゾフェノン(光親和性ラベルとして)に結合したデスチオビオチン(親和性ハンドルとして)を結合した光プローブは、化学的戦略を用いて合成されます 。詳細な合成経路と反応条件は一般的に機密情報であり、特定の研究所または産業設備によって異なる場合があります。
工業生産方法
This compoundの工業生産方法は広く公開されていませんが、一般的には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 この化合物は通常、-20°Cで最大3年間、または-80°Cで溶液中で最大1年間、固体として保管されます .
化学反応の分析
反応の種類
DC661は、次のようなさまざまな化学反応を起こします。
オートファジーの阻害: This compoundは、リソソームの脱酸性化によってオートファジーを阻害します.
PPT1への結合: この化合物は、脱パルミトイル化プロセスに関与する重要な酵素であるPPT1に結合し、その活性を阻害します.
一般的な試薬と条件
This compoundを含む合成および反応で用いられる一般的な試薬には、ベンゾフェノン、デスチオビオチン、ジメチルスルホキシド(DMSO)などのさまざまな溶媒が含まれます。 この化合物は、通常、62.5 mg/mL(113.11 mM)の濃度でDMSOに溶解されます .
生成される主要な生成物
This compoundを含む反応から生成される主要な生成物は、一般的にPPT1とオートファジーに対する阻害効果に関連しています。 これらの反応により、がん細胞にオートファジー小胞が蓄積し、腫瘍の増殖が阻害されます .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。
がん研究: this compoundは、オートファジーの阻害とその腫瘍増殖への影響を研究するために使用されます。 .
創薬: この化合物は、特に他のオートファジー阻害剤と組み合わせて、新しいがん治療薬の開発の可能性について研究されています.
生物学的調査: This compoundは、タンパク質のパルミトイル化と脱パルミトイル化など、さまざまな細胞プロセスにおけるPPT1の役割を調査するために使用されます.
類似化合物との比較
DC661は、ヒドロキシクロロキンやLys05などの他のクロロキン誘導体よりも強力にオートファジーを阻害する能力においてユニークです。類似化合物には次のものがあります。
ヒドロキシクロロキン(HCQ): 臨床現場で一般的に使用されている、あまり強力ではないオートファジー阻害剤.
Lys05: オートファジーを阻害する別のクロロキン誘導体ですが、this compoundほど効果的ではありません.
GNS561: リソソームオートファジーを標的にし、がん治療で有望視されている化合物.
This compoundは、その高い効力と酸性環境での有効性により、がん研究と治療における貴重なツールとなっています .
特性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCWFZTSDXOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DC661?
A: this compound, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]
Q2: How does this compound's structure contribute to its activity?
A: this compound is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that this compound forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []
Q3: What are the implications of PPT1 inhibition in cancer?
A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of this compound treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and this compound serves as a potent inhibitor of this target.
Q4: How does this compound affect the tumor microenvironment?
A: this compound treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, this compound treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []
Q5: Can this compound enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that this compound can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of this compound and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to this compound's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []
Q6: What are the potential limitations of this compound as a cancer therapy?
A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including this compound, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []
Q7: Are there strategies to overcome resistance to this compound?
A: Combining this compound with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with this compound alone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













